molecular formula C10H13N B3314562 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene CAS No. 951887-19-7

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene

Cat. No.: B3314562
CAS No.: 951887-19-7
M. Wt: 147.22 g/mol
InChI Key: BXNXFRNMBXJZLF-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is an organic compound that belongs to the class of pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propene chain at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like ethyl acetate. The mixture is then subjected to heating and subsequent purification steps to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-pyridyl)-1-propene
  • 2-Methyl-3-(4-methyl-2-pyridyl)-1-propene
  • 2-Methyl-3-(6-methyl-2-pyridyl)-1-propene

Uniqueness

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. The position of the methyl group and the propene chain can significantly influence the compound’s reactivity and interactions with molecular targets .

Properties

IUPAC Name

5-methyl-2-(2-methylprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)7-11-10/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXFRNMBXJZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259915
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-19-7
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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